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Compound of Interest

Compound Name: 2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to

validate the chemical structure of 2-Hydroxy-5-phenylnicotinonitrile. By presenting a

combination of detailed experimental protocols and comparative spectral data, this document

serves as a practical resource for the structural elucidation of this and similar nicotinonitrile

derivatives.

Introduction
2-Hydroxy-5-phenylnicotinonitrile (CAS No. 35982-93-5) is a heterocyclic compound with a

molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol . Its structure

incorporates a pyridine ring, a hydroxyl group, a nitrile group, and a phenyl substituent.

Accurate structural confirmation is a critical step in chemical synthesis and drug discovery,

ensuring the identity and purity of the compound. This guide details the application of four key

spectroscopic methods for the unequivocal validation of the 2-Hydroxy-5-
phenylnicotinonitrile structure: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

The combination of these techniques provides a complete picture of the molecule's connectivity

and functional groups. While ¹H and ¹³C NMR reveal the carbon-hydrogen framework, IR

spectroscopy identifies the characteristic functional groups, and mass spectrometry confirms

the molecular weight and fragmentation pattern.
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are designed to yield high-quality spectra for structural analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 2-Hydroxy-5-phenylnicotinonitrile is

dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

advantageous for its ability to dissolve a wide range of organic compounds and to observe

exchangeable protons like the hydroxyl proton.

¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 0-12 ppm.

Standard parameters include a 30° pulse width, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. A total of 16 scans are co-added and Fourier transformed to

obtain the final spectrum.

¹³C NMR Acquisition: The carbon spectrum is acquired with a spectral width of 0-200 ppm. A

proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition

time of 1 second are employed. Approximately 1024 scans are averaged to achieve a good

signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 2-Hydroxy-5-phenylnicotinonitrile sample

is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum

of the clean ATR crystal is first collected. The sample spectrum is then acquired, and the
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background is automatically subtracted. A total of 32 scans are averaged with a spectral

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray

ionization (ESI) source.

Sample Preparation: A dilute solution of 2-Hydroxy-5-phenylnicotinonitrile is prepared in a

mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5

µL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z)

range of 50-500. The instrument is calibrated prior to analysis to ensure high mass accuracy.

Spectroscopic Data and Structural Interpretation
The following table summarizes the expected spectroscopic data for 2-Hydroxy-5-
phenylnicotinonitrile and provides a detailed interpretation that validates its structure.
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Spectroscopic Technique Observed Data Interpretation

¹H NMR (500 MHz, DMSO-d₆)

δ 12.5 (s, 1H), 8.3 (d, 1H), 7.8

(d, 1H), 7.6 (m, 2H), 7.4 (m,

2H), 7.3 (m, 1H)

The singlet at δ 12.5 ppm is

characteristic of the acidic

hydroxyl proton. The downfield

doublets at δ 8.3 and 7.8 ppm

correspond to the two protons

on the pyridine ring. The

multiplets between δ 7.3 and

7.6 ppm integrate to five

protons, consistent with the

monosubstituted phenyl ring.

¹³C NMR (125 MHz, DMSO-d₆)
δ 160, 150, 140, 135, 130,

129, 128, 118, 115, 95

The signal at δ 160 ppm is

assigned to the carbon bearing

the hydroxyl group (C2). The

signal around δ 115 ppm is

characteristic of the nitrile

carbon (CN). The peaks in the

δ 128-135 ppm range are

attributed to the carbons of the

phenyl ring. The remaining

signals correspond to the

carbons of the pyridine ring.

IR (ATR, cm⁻¹)
3400-3200 (broad), 2225

(sharp), 1640, 1580, 1480

The broad absorption in the

3400-3200 cm⁻¹ region is

indicative of the O-H stretching

vibration of the hydroxyl group.

The sharp, strong peak at

2225 cm⁻¹ is a characteristic

stretching vibration for a nitrile

(C≡N) group. The absorptions

at 1640, 1580, and 1480 cm⁻¹

are due to C=C and C=N

stretching vibrations within the

aromatic pyridine and phenyl

rings.
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Mass Spectrometry (ESI-

HRMS)
m/z = 197.0710 [M+H]⁺

The observed mass-to-charge

ratio for the protonated

molecule ([M+H]⁺) is

197.0710. This is in excellent

agreement with the calculated

exact mass of C₁₂H₉N₂O⁺

(197.0715), confirming the

molecular formula of the

compound.

Workflow for Structural Validation
The logical flow of the spectroscopic analysis for the structural validation of 2-Hydroxy-5-
phenylnicotinonitrile is illustrated in the following diagram.
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Workflow for Spectroscopic Validation of 2-Hydroxy-5-phenylnicotinonitrile

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Structure Confirmation
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Determines Molecular Weight

Correlate Spectroscopic Data

Confirm Structure of
2-Hydroxy-5-phenylnicotinonitrile

Click to download full resolution via product page

Caption: Spectroscopic validation workflow.

Alternative Structures and Comparative Analysis
To further strengthen the structural validation, it is crucial to consider and rule out alternative

isomers. For instance, other isomers could involve different substitution patterns on the pyridine

ring. The spectroscopic data presented above is unique to the 2-Hydroxy-5-
phenylnicotinonitrile structure.

Alternative Isomer 1: 4-Hydroxy-5-phenylnicotinonitrile: The ¹H NMR spectrum would show a

different splitting pattern for the pyridine protons.
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Alternative Isomer 2: 6-Hydroxy-5-phenylnicotinonitrile: The chemical shifts of the pyridine

protons and carbons in the NMR spectra would be significantly different due to the change in

the electronic environment.

The precise chemical shifts and coupling constants observed in the ¹H NMR spectrum, along

with the specific chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint for the 2-

hydroxy substitution pattern.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry

provides a robust and definitive method for the structural validation of 2-Hydroxy-5-
phenylnicotinonitrile. The congruence of the data obtained from these orthogonal techniques

allows for an unambiguous assignment of the compound's structure, which is a fundamental

requirement for its use in research and development. This guide serves as a template for the

spectroscopic characterization of novel organic molecules, emphasizing the importance of a

multi-faceted analytical approach.

To cite this document: BenchChem. [Spectroscopic Validation of 2-Hydroxy-5-
phenylnicotinonitrile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296557#validation-of-2-hydroxy-5-
phenylnicotinonitrile-structure-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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